H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH
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Overview
Description
The compound H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH is a synthetic peptide composed of various DL-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Reduction of disulfide bonds to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Peptides like H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: Utilized in the development of new materials and as components in biochemical assays.
Mechanism of Action
The mechanism of action of peptides like H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity. The pathways involved can vary widely, including inhibition or activation of signaling cascades, modulation of enzyme activity, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
- H-DL-Ala-DL-Glu-DL-Gly-DL-Thr-DL-Phe-DL-Thr-DL-Ser-DL-Asp-DL-Val-DL-Ser-DL-Ser-DL-Tyr-DL-Leu-DL-Glu-DL-Gly-DL-Gln-DL-Ala-DL-Ala-DL-Lys-DL-Glu-DL-Phe-DL-Ile-DL-Ala-DL-Trp-DL-Leu-DL-Val-DL-Arg-DL-Gly-DL-Arg-DL-Gly-OH
Uniqueness
The uniqueness of H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH lies in its specific sequence and the presence of DL-amino acids, which can confer unique structural and functional properties. These properties can be exploited in various research and industrial applications, making it a valuable compound for scientific exploration.
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVDOCLWHOQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H92N18O23 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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